1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene
Overview
Description
1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 5-methyl-3-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are typical.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated compounds or modified aromatic rings.
Scientific Research Applications
1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds.
Oxidation-Reduction: It can participate in redox reactions, altering its oxidation state and forming new products.
Binding Interactions: The trifluoromethyl group can enhance binding affinity to certain biological targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-methyl-3-(trifluoromethyl)benzene
- 1,2-Dichloro-5-methylbenzene
- 1,2-Dichloro-3-(trifluoromethyl)benzene
Uniqueness
1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its electrophilic character and potential for diverse chemical transformations.
This compound’s distinct structure makes it a valuable building block in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1,2-dichloro-5-methyl-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLESTTCLFWLCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507700 | |
Record name | 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80245-33-6 | |
Record name | 1,2-Dichloro-5-methyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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